molecular formula C19H21FN4OS B2821425 N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1396774-23-4

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2821425
CAS RN: 1396774-23-4
M. Wt: 372.46
InChI Key: DYFCCZYUILHUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H21FN4OS and its molecular weight is 372.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxic Activities in Cancer Research

Synthesis and Cytotoxic Activity of Carboxamide Derivatives : A study by Deady et al. (2003) explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds structurally similar to the one of interest. These derivatives demonstrated potent cytotoxic properties against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. Some compounds exhibited IC(50) values less than 10 nM, showcasing their potential as anticancer agents. A particular emphasis was on the in vivo effectiveness against colon 38 tumors in mice, highlighting the therapeutic potential of these compounds in treating refractory cancer models (Deady et al., 2003).

Mechanistic Studies and Chemical Synthesis

Unexpected Reaction Mechanisms : Ledenyova et al. (2018) investigated the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, revealing a complex ANRORC rearrangement mechanism. This study provides insights into the synthetic pathways and mechanistic underpinnings relevant to the synthesis of pyrazole derivatives, potentially applicable to the synthesis and functional exploration of the compound of interest (Ledenyova et al., 2018).

Antipsychotic Potential

Novel Potential Antipsychotic Agents : Research by Wise et al. (1987) on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, related to the structure of the compound , showed an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors. This highlights the diverse therapeutic potential of related compounds in treating psychiatric disorders without typical antipsychotic drug side effects (Wise et al., 1987).

properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4OS/c1-23(2)17(18-5-4-10-26-18)12-21-19(25)16-11-15(22-24(16)3)13-6-8-14(20)9-7-13/h4-11,17H,12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFCCZYUILHUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CS3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

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